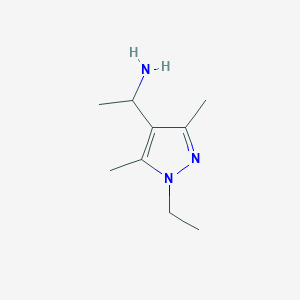![molecular formula C14H18ClNO2 B1309940 1-[(2-Chlorphenyl)methylamino]cyclohexan-1-carbonsäure CAS No. 440647-97-2](/img/structure/B1309940.png)
1-[(2-Chlorphenyl)methylamino]cyclohexan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18ClNO2. It is related to ketamine, a well-known anesthetic and analgesic drug used in both human and veterinary medicine
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Due to its structural similarity to ketamine, it is investigated for its potential anesthetic and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One efficient method involves the following steps :
Reaction of cyclohexanone with 2-chlorophenyl magnesium bromide: This step forms 1-(2-chlorophenyl)-cyclohexene.
Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate.
Oxidation: The synthesized alkene is oxidized using potassium permanganate to obtain the corresponding hydroxy ketone intermediate.
Imination: The hydroxy ketone intermediate undergoes imination with methylamine.
Rearrangement: The obtained imine is rearranged at elevated temperatures to produce the final product.
This method is advantageous due to its high reaction yields, use of commercially available and safe materials, and avoidance of toxic bromine and corrosive acids .
Analyse Chemischer Reaktionen
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form hydroxy ketone intermediates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Imination: The hydroxy ketone intermediate can react with amines to form imines.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is similar to that of ketamine. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception, memory, and synaptic plasticity . By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is structurally similar to several other compounds, including:
Ketamine: Both compounds share a similar core structure and mechanism of action, acting as NMDA receptor antagonists.
Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects but a different chemical structure.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar anesthetic and analgesic properties.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLCSVQOWZGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408553 |
Source


|
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440647-97-2 |
Source


|
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
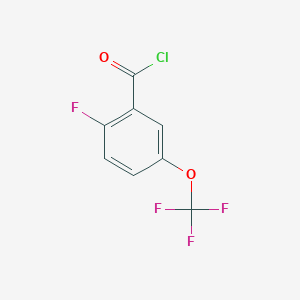
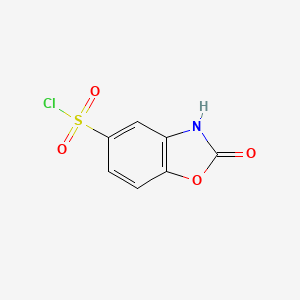
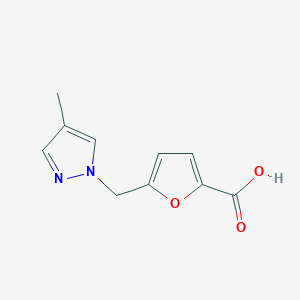
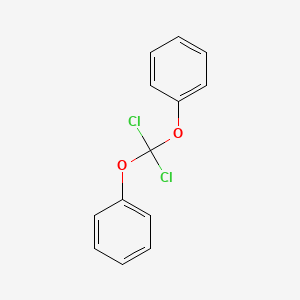
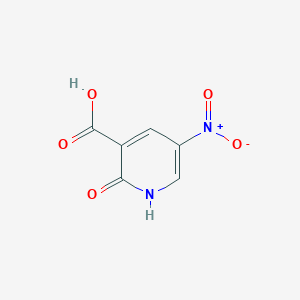
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1309886.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)
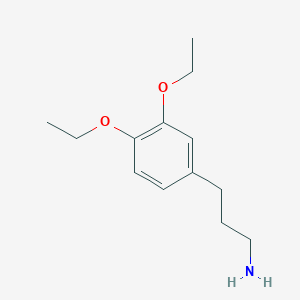
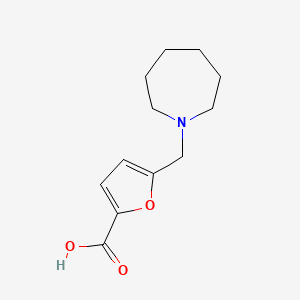
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)
